N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Overview
Description
N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a methoxyphenyl group, an indole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions.
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Step 1: Synthesis of 3-methoxyphenylamine
Reaction: Methoxylation of phenylamine
Conditions: Methanol, acidic catalyst, reflux
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Step 2: Preparation of 1-methyl-2,3-dihydro-1H-indole
Reaction: Fischer indole synthesis
Conditions: Phenylhydrazine, acetone, acidic catalyst, heat
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Step 3: Synthesis of 4-methylpiperazine
Reaction: Alkylation of piperazine
Conditions: Methyl iodide, base, solvent
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Step 4: Coupling Reaction
Reaction: Amide bond formation
Conditions: Coupling reagents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
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Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reagents: Oxidizing agents (e.g., KMnO₄, H₂O₂)
Conditions: Aqueous or organic solvent, room temperature or elevated temperature
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Reduction: The indole moiety can be reduced to form a dihydroindole derivative.
Reagents: Reducing agents (e.g., NaBH₄, LiAlH₄)
Conditions: Solvent (e.g., ethanol, THF), room temperature
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Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., DMF, DMSO), room temperature or elevated temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the indole moiety results in a dihydroindole compound.
Scientific Research Applications
N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Biology: Used in biochemical assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide
- N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]propanediamide
Uniqueness
N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-28-11-13-30(14-12-28)23(18-7-8-22-19(15-18)9-10-29(22)2)17-26-24(31)25(32)27-20-5-4-6-21(16-20)33-3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,26,31)(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHJLSHNRDDPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(C=C3)N(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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